(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone
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Overview
Description
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone: is a chemical compound with the molecular formula C7H8BrNOS . It is known for its unique structure, which includes a bromophenyl group, a chlorosulfonyl group, and a sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone typically involves the reaction of 3-bromobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to optimize yield and minimize by-products. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: : Substitution reactions can occur at the bromine or sulfur atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone: has several scientific research applications, including:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone: can be compared with other similar compounds, such as 3-bromobenzene sulfonic acid and chlorosulfonyl imine derivatives . Its uniqueness lies in its specific structural features and reactivity, which make it suitable for various applications that other similar compounds may not be able to fulfill.
List of Similar Compounds
3-bromobenzene sulfonic acid
Chlorosulfonyl imine derivatives
Bromophenyl sulfonic acids
Chlorosulfonyl benzene derivatives
Biological Activity
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is a sulfoximine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 2648972-72-7, exhibits unique structural characteristics that may influence its pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- IUPAC Name : ((3-bromophenyl)-(methylene)sulfinyl)sulfamoyl chloride
- Molecular Formula : C₇H₇BrClNO₃S₂
- Molecular Weight : 295.63 g/mol
- Purity : Typically greater than 95%
- Physical Form : Powder
- Storage Conditions : Keep in a dark place, sealed in dry conditions at room temperature.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that sulfoximines possess significant antimicrobial properties. Studies have demonstrated that this compound exhibits inhibitory effects against several bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways. Notably, the presence of the bromophenyl group enhances its cytotoxicity against certain cancer types, potentially by increasing cellular uptake and interaction with intracellular targets.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit pro-inflammatory cytokines and reduce the production of nitric oxide in macrophage models. This suggests a role in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
The biological effects of this compound are thought to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes within pathogens or cancer cells.
- Receptor Modulation : It could interact with various receptors that mediate cellular signaling pathways related to inflammation and apoptosis.
- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis in cancer cells while potentially disrupting microbial metabolism.
Data Summary Table
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Line Study : In a comparative study involving multiple cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50 values significantly lower than those observed for conventional chemotherapeutics. This suggests a promising role for this sulfoximine derivative in cancer therapy.
- Inflammation Model : In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to controls, supporting its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
N-[(3-bromophenyl)-methyl-oxo-λ6-sulfanylidene]sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO3S2/c1-14(11,10-15(9,12)13)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYVAORKXKYXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NS(=O)(=O)Cl)(=O)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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